6-Bromo-1-ethylpyridin-2-one
Description
6-Bromo-1-ethylpyridin-2-one is a brominated pyridinone derivative featuring an ethyl substituent at the 1-position and a bromine atom at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric effects of the ethyl group, which modulate its participation in cross-coupling reactions and alkylation processes .
Properties
IUPAC Name |
6-bromo-1-ethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-9-6(8)4-3-5-7(9)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWFFLQIXRAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-1-ethylpyridin-2-one involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions. The process typically involves the use of organoboron reagents and palladium catalysts .
Industrial Production Methods
Industrial production methods for 6-Bromo-1-ethylpyridin-2-one often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-ethylpyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
6-Bromo-1-ethylpyridin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-ethylpyridin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, its antimicrobial activity may involve disrupting bacterial cell membranes, while its anticancer activity could involve inhibiting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-Bromo-1-ethylpyridin-2-one with analogs differing in substituent type, position, and fused-ring systems.
Substituent Variations: Ethyl vs. Methyl and Hydroxymethyl
6-Bromo-1-methylpyridin-2(1H)-one (CAS 873383-11-0):
- Molecular Weight : 188.02 (vs. 202.05 for the ethyl analog).
- Reactivity : The methyl group introduces less steric hindrance compared to ethyl, facilitating faster alkylation or coupling reactions. However, the ethyl group enhances lipophilicity, improving membrane permeability in drug candidates .
- Applications : Both are used as intermediates, but the ethyl derivative is preferred in hydrophobic drug scaffolds.
2-Bromo-6-(hydroxymethyl)pyridine (CAS 33674-96-3):
Positional Isomers: 5-Bromo vs. 6-Bromo Derivatives
- 5-Bromo-1-ethylpyridin-2(1H)-one (CAS 63785-87-5):
Fused-Ring Systems
- 6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190322-81-6):
Halogen and Aromatic Substituents
- 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one: The trifluoroethyl group introduces strong electron-withdrawing effects, further activating the pyridinone ring for nucleophilic substitution compared to the ethyl group .
- 5-Bromo-1-phenylpyridin-2(1H)-one :
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 6-Bromo-1-ethylpyridin-2(1H)-one | Not Available | 202.05 | Not Reported | Not Reported |
| 6-Bromo-1-methylpyridin-2(1H)-one | 873383-11-0 | 188.02 | Not Reported | Not Reported |
| 2-Bromo-6-(hydroxymethyl)pyridine | 33674-96-3 | 188.02 | 34–39 | 246 |
Biological Activity
6-Bromo-1-ethylpyridin-2-one (CAS No. 173442-46-1) is a heterocyclic compound belonging to the pyridinone family. Its unique structure, characterized by the presence of a bromine atom, influences its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, supported by various research findings.
6-Bromo-1-ethylpyridin-2-one has a molecular weight of 202.05 g/mol and exhibits a range of chemical behaviors due to its functional groups. The bromine atom allows for various substitution reactions, making it a versatile compound in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | 6-bromo-1-ethylpyridin-2-one |
| InChI Key | RWTWFFLQIXRAOF-UHFFFAOYSA-N |
The biological activity of 6-Bromo-1-ethylpyridin-2-one is attributed to its interaction with various molecular targets. For instance, its antimicrobial action may involve disrupting bacterial cell membranes, while anticancer effects could stem from inhibiting specific enzymes or signaling pathways involved in tumor growth.
Antimicrobial Activity
Research indicates that 6-Bromo-1-ethylpyridin-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
Case Study:
A study conducted on the antimicrobial efficacy of various pyridinone derivatives found that 6-Bromo-1-ethylpyridin-2-one demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Anticancer Activity
Preliminary research suggests that 6-Bromo-1-ethylpyridin-2-one may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings:
A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridinones, including 6-Bromo-1-ethylpyridin-2-one, exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 50 µM .
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-Bromo-1-ethylpyridin-2-one, it is beneficial to compare it with similar compounds:
| Compound | Structure Variation | Biological Activity |
|---|---|---|
| 6-Chloro-1-ethylpyridin-2-one | Chlorine instead of Bromine | Moderate antimicrobial activity |
| 6-Fluoro-1-ethylpyridin-2-one | Fluorine instead of Bromine | Lower anticancer activity |
| 1-Ethyl-2-pyridinone | No halogen substituent | Minimal biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
